![molecular formula C12H24N2O4 B13442811 methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] (Mixture of Diastereomers) is a specialized compound used in various scientific research fields. This compound is a derivative of L-lysine, an essential amino acid, and is labeled with deuterium ([d4]), making it useful in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] involves several steps. Typically, the process begins with the protection of the amino group of L-lysine, followed by the introduction of the ethoxycarbonylethyl group. The final step involves the esterification of the carboxyl group with methanol, resulting in the formation of the methyl ester. The reaction conditions often include the use of protecting groups, such as Boc (tert-butoxycarbonyl), and reagents like DCC (dicyclohexylcarbodiimide) for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as crystallization or chromatography to separate the desired diastereomers.
Análisis De Reacciones Químicas
Types of Reactions
Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonylethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reference standard in analytical chemistry.
Biology: Employed in studies involving protein modification and labeling.
Medicine: Investigated for its potential use in drug development and metabolic studies.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] involves its interaction with specific molecular targets. The compound can be incorporated into proteins or other biomolecules, where it may affect their structure and function. The deuterium labeling allows for precise tracking and analysis of the compound in various biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Nepsilon-(Ethoxycarbonylethyl)-L-lysine: Similar structure but without deuterium labeling.
Nepsilon-(Carboxyethyl)-L-lysine: Lacks the ethoxy group.
L-lysine Methyl Ester: Basic structure without additional functional groups.
Uniqueness
Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] is unique due to its deuterium labeling, which provides distinct advantages in isotopic labeling studies. This feature allows for more accurate tracking and analysis in various research applications, making it a valuable tool in scientific investigations.
Propiedades
Fórmula molecular |
C12H24N2O4 |
|---|---|
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate |
InChI |
InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1/i5D2,6D2 |
Clave InChI |
WJTUJLFAVAPQNV-QUKDWPKGSA-N |
SMILES isomérico |
[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CNC(C)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(C)NCCCCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
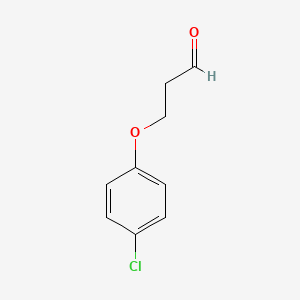
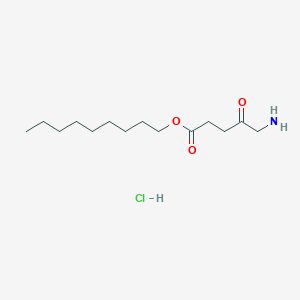
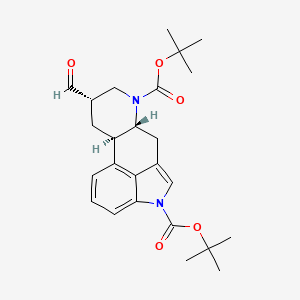
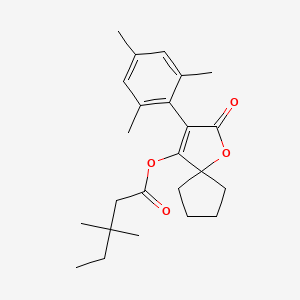
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
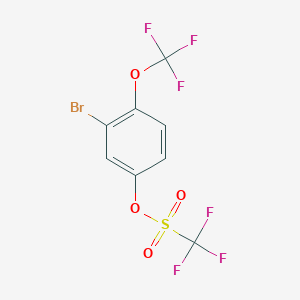
![Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate](/img/structure/B13442778.png)
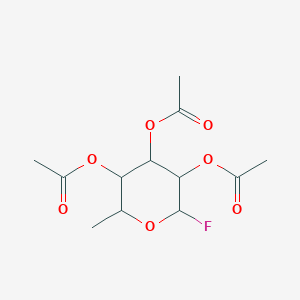
![(2S,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13442792.png)
![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
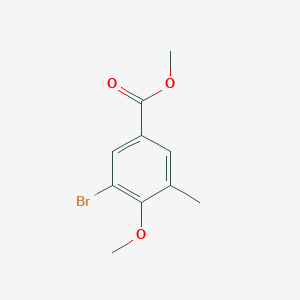
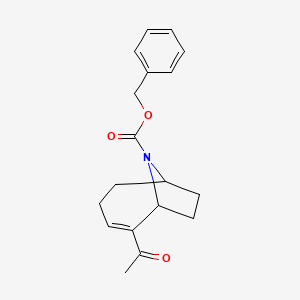
![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
